Br-PEG2-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-PEG2-oxazolidin-2-one: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular weight of 282.13 g/mol and a chemical formula of C9H16BrNO4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG2-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with a PEG (polyethylene glycol) chain that has a bromine atom attached. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced with high purity and yield, suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: Br-PEG2-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .
Scientific Research Applications
Chemistry: Br-PEG2-oxazolidin-2-one is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, PROTACs containing this compound are used to selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
Br-PEG2-oxazolidin-2-one functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
PEG-based PROTAC linkers: These include other PEG linkers with different functional groups.
Alkyl-Chain Linkers: These linkers have alkyl chains instead of PEG chains.
Alkyl/Ether Linkers: These linkers contain both alkyl and ether groups
Uniqueness: Br-PEG2-oxazolidin-2-one is unique due to its specific combination of a PEG chain and an oxazolidin-2-one moiety, which provides distinct chemical properties and reactivity compared to other linkers .
Properties
Molecular Formula |
C9H16BrNO4 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |
InChI Key |
ILZHRTGCGAAXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.